AZD1979

Cardiovascular Safety hERG Liability MCHr1 Antagonist

Select AZD1979 for unmatched cardiac safety in MCHr1 research—its hERG IC50 of 22 µM provides a 5,500‑fold margin over earlier antagonists, eliminating off‑target arrhythmia confounds. Unique GST‑mediated clearance bypasses cytochrome P450, ensuring predictable PK even when CYP enzymes are modulated. With defined ex vivo receptor occupancy data (46‑91%), AZD1979 enables precise CNS target‑engagement dosing for translational obesity and insulin‑resistance models. Procure the only MCHr1 probe optimized for both safety and mechanistic clarity.

Molecular Formula C25H26N4O5
Molecular Weight 462.5 g/mol
CAS No. 1254035-84-1
Cat. No. B605748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1979
CAS1254035-84-1
SynonymsAZD1979;  AZD-1979;  AZD 1979.
Molecular FormulaC25H26N4O5
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6
InChIInChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3
InChIKeyBKKPIQPFRAPEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD1979 (CAS 1254035-84-1): A Selective MCHr1 Antagonist with Defined Pharmacological and Metabolic Profile


AZD1979 is a potent and selective melanin-concentrating hormone receptor 1 (MCHr1) antagonist with an in vitro IC50 of approximately 12 nM [1]. Originating from AstraZeneca's drug discovery program for obesity, this compound was advanced to Phase I clinical trials based on favorable physicochemical properties, including excellent CNS permeability and a low hERG liability (IC50 = 22 µM) [2]. Preclinical studies demonstrate that AZD1979 dose-dependently reduces body weight and fat mass in diet-induced obese (DIO) mice, with effects mediated through both reduced food intake and preserved energy expenditure [3]. Notably, AZD1979 undergoes a unique glutathione S-transferase (GST)-catalyzed metabolism without prior P450 bioactivation, a distinctive biotransformation pathway [4].

Why AZD1979 Cannot Be Interchanged with Generic MCHr1 Antagonists


Substituting AZD1979 with another MCHr1 antagonist carries significant risk due to the wide variability in off-target profiles, particularly hERG liability, and metabolic pathways within this class. While many MCHr1 antagonists exhibit high potency, they often possess suboptimal cardiovascular safety margins due to hERG channel inhibition [1]. AZD1979 was specifically optimized to minimize this liability, achieving an hERG IC50 of 22 µM, which is orders of magnitude safer than some earlier candidates like MCHr1 antagonist 2 (hERG IC50 = 4.0 nM) [2]. Furthermore, AZD1979's unique GST-mediated metabolism, which bypasses cytochrome P450 enzymes, means its drug-drug interaction potential and clearance mechanisms are not class-predictable [3]. Generic substitution without considering these specific, quantitatively-defined differentiators could lead to unexpected toxicities or altered pharmacokinetics, invalidating comparative study results and compromising research integrity.

AZD1979: Quantitative Differentiation Guide for Scientific Selection


Superior hERG Safety Margin Compared to Other MCHr1 Antagonists

AZD1979 demonstrates a significantly reduced risk of hERG channel inhibition compared to other MCHr1 antagonists. While MCHr1 antagonist 2 potently inhibits hERG with an IC50 of 4.0 nM in IMR-32 cells, AZD1979's hERG IC50 is 22,000 nM (22 µM), representing a 5,500-fold improvement in safety margin [1]. This marked difference is critical for in vivo studies where cardiac toxicity can confound results.

Cardiovascular Safety hERG Liability MCHr1 Antagonist

Quantifiable CNS Target Engagement via Ex Vivo Receptor Occupancy

AZD1979's central mechanism of action is validated by quantifiable ex vivo brain MCH1 receptor occupancy. In DIO mice, oral dosing of AZD1979 at 20, 40, and 60 µmol/kg twice daily resulted in average trough receptor occupancy levels of 46%, 68%, and 91%, respectively [1]. This dose-dependent occupancy correlates directly with observed body weight loss and provides a concrete, measurable parameter for confirming target engagement in CNS studies.

Receptor Occupancy CNS Exposure Target Engagement

Significant Reduction in Body Fat Mass and Improved Insulin Sensitivity in DIO Mice

In a 21-day study in diet-induced obese (DIO) mice, AZD1979 at 60 µmol/kg twice daily reduced fat tissue mass from 27.7 ± 1.7 g (vehicle) to 19.2 ± 1.5 g, a 30.7% reduction [1]. Concurrently, the homeostasis model assessment (HOMA) index for insulin sensitivity improved significantly, decreasing from 9.8 ± 1.8 (vehicle) to 4.9 ± 0.9 [1]. This dual effect on adiposity and insulin resistance is a key differentiator for metabolic disease research.

Obesity Metabolic Disease Insulin Sensitivity

Unique GST-Catalyzed Metabolic Pathway Bypassing Cytochrome P450

Unlike most small molecule drugs, AZD1979 undergoes a primary metabolic pathway catalyzed by glutathione S-transferases (GSTs), specifically GSTA2-2, leading to glutathione conjugation without prior cytochrome P450 (CYP) bioactivation [1]. This was demonstrated in human hepatocytes where the formation of the glutathione-conjugated metabolite M12 was not inhibited by the pan-CYP inhibitor 1-aminobenzotriazole but was blocked by the GST inhibitor ethacrynic acid [1]. This pathway is atypical for MCHr1 antagonists and has direct implications for predicting drug-drug interaction liability.

Drug Metabolism Glutathione S-transferase Drug-Drug Interactions

Optimal Research Applications for AZD1979 Based on Evidence-Driven Differentiation


Cardiovascular Safety Profiling in MCHr1 Antagonist Research

Given its 5,500-fold lower hERG inhibition compared to MCHr1 antagonist 2, AZD1979 is the preferred tool compound for in vivo studies where cardiac safety is a primary concern. Researchers investigating the central effects of MCHr1 blockade can utilize AZD1979 to minimize confounding off-target cardiac effects, ensuring that observed phenotypes are due to target engagement rather than hERG-related toxicity [1].

Metabolic Disease Studies Requiring Quantifiable Target Engagement

AZD1979's well-characterized ex vivo receptor occupancy profile (46-91% occupancy across a defined dose range) makes it an ideal candidate for studies correlating CNS target engagement with metabolic outcomes. This data allows for precise dosing to achieve desired occupancy levels, facilitating PK/PD modeling and translational research in obesity and insulin resistance [2].

Drug-Drug Interaction Studies Involving Non-CYP Metabolic Pathways

The unique GST-catalyzed metabolism of AZD1979, which operates independently of cytochrome P450 enzymes, positions it as a valuable probe for investigating non-CYP clearance mechanisms. It is particularly suited for studies designed to understand the impact of GST polymorphisms or for experiments in models where CYP activity is intentionally modulated, as its pharmacokinetics are not expected to be altered by classic CYP inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD1979

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.